![molecular formula C26H36N2O2 B453740 16-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one CAS No. 1092769-23-7](/img/structure/B453740.png)
16-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “16-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one” is a complex organic molecule. It contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for this compound is not available in the retrieved resources.Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The exact structure of this specific compound is not available in the retrieved resources.Scientific Research Applications
I have conducted searches for the scientific research applications of the compound , but it appears that there is limited publicly available information on this specific molecule. The searches returned general information on pyrazole-bearing compounds, which are known for a variety of biological properties such as antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities . However, these results do not directly address the unique applications of the specific compound you’re interested in.
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they continue to be the focus of many techniques . Future research may continue to explore the potential applications of pyrazole derivatives in various fields of science.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some pyrazole derivatives have been shown to inhibit key enzymes or disrupt essential biochemical pathways .
Biochemical Pathways
Pyrazole derivatives are known to interact with a variety of biochemical pathways, often leading to significant downstream effects .
Result of Action
Pyrazole derivatives are known to have a wide range of effects at the molecular and cellular level, often leading to changes in cell function or viability .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can significantly influence the action of many compounds .
properties
IUPAC Name |
(16Z)-16-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O2/c1-5-28-16(2)18(15-27-28)12-17-13-23-21-7-6-19-14-20(29)8-10-25(19,3)22(21)9-11-26(23,4)24(17)30/h6,12,15,20-23,29H,5,7-11,13-14H2,1-4H3/b17-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVXROOOLSXZHU-ATVHPVEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C\2/CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.